An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Cornerstone Intermediate in Antiviral Drug Development
An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Cornerstone Intermediate in Antiviral Drug Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS No. 56830-58-1), a pivotal heterocyclic building block in contemporary medicinal chemistry. This document moves beyond a cursory summary to deliver in-depth, field-proven insights into its synthesis, chemical properties, and critical applications, with a particular focus on its role as a key starting material in the synthesis of the potent antiretroviral agent, Abacavir. Detailed experimental protocols, mechanistic pathways, and analytical methodologies are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.
Introduction: The Strategic Importance of a Versatile Pyrimidine Core
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is a stable, crystalline solid that has garnered significant attention in the pharmaceutical industry. Its unique arrangement of amino and hydroxyl functional groups on the pyrimidine ring makes it a highly reactive and versatile intermediate.[1] While possessing potential in various biochemical research areas, including enzyme inhibition studies and the investigation of metabolic pathways, its most prominent and impactful application lies in the synthesis of complex active pharmaceutical ingredients (APIs).[1]
The strategic value of this compound is exemplified by its role as a foundational precursor in the industrial-scale synthesis of Abacavir, a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used in the management of HIV/AIDS.[2] The pyrimidine core of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is ultimately transformed into the purine-like ring system essential for Abacavir's therapeutic activity. This guide will dissect the chemical journey from this humble pyrimidine to a life-saving antiviral drug.
Physicochemical & Structural Properties
A thorough understanding of the fundamental properties of a starting material is a prerequisite for successful and reproducible synthetic chemistry. The key characteristics of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 56830-58-1 | [3] |
| Molecular Formula | C₄H₆N₄O₂·HCl | [3] |
| Molecular Weight | 178.58 g/mol | [3] |
| Appearance | White to light yellow or light red crystalline powder | [2][4] |
| Purity | Typically ≥98.0% (by HPLC) | [3][5] |
| Melting Point | >300 °C | [6] |
| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [4][6] |
| Storage Conditions | Room temperature, in a cool, dark, and dry place under an inert atmosphere. Air sensitive. | [4][6] |
Note on Tautomerism: It is crucial for the practicing chemist to recognize that 2,5-Diamino-4,6-dihydroxypyrimidine exists in multiple tautomeric forms. The dihydroxy form can tautomerize to the more stable keto-enol and diketo forms. The hydrochloride salt form influences this equilibrium. For clarity, this guide will primarily use the dihydroxy representation, but researchers should be mindful of this phenomenon as it can affect reactivity and spectroscopic characterization.
Synthesis and Purification: A Validated Protocol
The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is a multi-step process that begins with simple, commercially available starting materials. The causality behind each step is critical for achieving high yield and purity. The most common and industrially applicable route involves a cyclization, followed by nitrosation, reduction, and finally, salt formation.[2][7]
Caption: General synthetic workflow for 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride.
Detailed Experimental Protocol: Synthesis
This protocol is a synthesized representation of methods described in the patent literature, designed to be self-validating by providing clear steps and rationale.[2][7]
Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine (Intermediate I)
-
Rationale: This is a classic condensation reaction to form the pyrimidine ring. Guanidine provides the N-C-N core, which attacks the two carbonyl groups of the dimethyl malonate. Sodium methoxide, a strong base, is used to deprotonate the guanidine and the active methylene group of the malonate, facilitating the cyclization.
-
Procedure:
-
To a suitable reaction vessel, add a 28-30% solution of sodium methoxide in methanol.
-
Add guanidine hydrochloride while stirring. The molar ratio of guanidine HCl to sodium methoxide should be approximately 1:2.
-
Gently heat the mixture to 35-45°C.
-
Slowly add dimethyl malonate (approx. 1.1 molar equivalents relative to guanidine HCl) dropwise, ensuring the temperature is maintained.
-
After the addition is complete, maintain the reaction at 40-45°C for 4-6 hours.
-
Remove methanol via distillation under reduced pressure.
-
Dissolve the resulting solid in water and adjust the pH to ~7 using an acid (e.g., acetic acid or dilute HCl).
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to yield Intermediate I.
-
Step 2: Nitrosation to form 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II)
-
Rationale: This step introduces a nitroso group at the C5 position, which is a precursor to the C5 amino group. The electron-rich nature of the pyrimidine ring at this position makes it susceptible to electrophilic attack by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and acid.
-
Procedure:
-
Suspend Intermediate I in water.
-
Add sodium nitrite (approx. 1.2 molar equivalents).
-
Cool the mixture to below 10°C and slowly add an acid (e.g., acetic acid or dilute HCl) dropwise to adjust the pH to 2-3, keeping the temperature low.
-
Stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for 1-2 hours. A colored precipitate should form.
-
Cool the mixture, filter the solid, wash thoroughly with water, and dry to yield Intermediate II.
-
Step 3: Reduction to form 2,5-Diamino-4,6-dihydroxypyrimidine (Intermediate III)
-
Rationale: The nitroso group is reduced to an amino group. Various reducing agents can be used; sodium hydrosulfide is a common choice in patent literature for its effectiveness and cost.
-
Procedure:
-
Suspend Intermediate II in water.
-
Heat the suspension to 20-40°C.
-
Slowly add a solution of sodium hydrosulfide (NaSH) dropwise, maintaining the temperature.
-
After the addition, continue stirring for 1-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter the product. Wash with cold water and dry to yield Intermediate III.
-
Step 4: Salt Formation to yield 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (Final Product)
-
Rationale: The free base (Intermediate III) is converted to its hydrochloride salt to improve its stability and handling properties.
-
Procedure:
-
Suspend Intermediate III in methanol.
-
Heat the suspension to 40-60°C.
-
Slowly add concentrated hydrochloric acid (approx. 1.1 molar equivalents) dropwise.
-
Stir the mixture at this temperature for 1-3 hours.
-
Cool the mixture to room temperature and then in an ice bath.
-
Filter the resulting crystalline solid, wash with a small amount of cold methanol, and dry under vacuum to yield the final product.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with UV detection. While a specific monograph may not be publicly available, a general method suitable for this polar compound can be developed.
-
Column: A polar-endcapped C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended to achieve adequate retention.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic modifier like methanol or acetonitrile is a common starting point.
-
Detection: UV detection at a wavelength between 210-280 nm.
-
Expected Result: The final product should show a purity of ≥98%, with well-separated peaks from any starting materials or intermediates.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the presence of exchangeable protons (NH₂, OH) and the compound's limited solubility in common deuterated solvents, obtaining a clean spectrum can be challenging. In DMSO-d₆, one would expect to see broad singlets for the amino and hydroxyl protons. The absence of a proton at the C5 position is a key feature.
-
¹³C NMR: The spectrum will be characterized by signals for the four carbon atoms of the pyrimidine ring. A patent for the downstream product 2,5-diamino-4,6-dichloropyrimidine reports signals at δ 84.59, 115.24, and 157.22 ppm in DMSO, providing a reference point for the expected chemical shifts.[8] The carbons bearing hydroxyl groups (C4, C6) in the title compound would be expected at lower field (higher ppm) than the carbon bearing the amino group (C2).
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base (142.12 g/mol ).
Application in Drug Development: The Synthesis of Abacavir
The primary industrial application of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is as a key intermediate in the synthesis of Abacavir, an antiretroviral drug.[2] The synthesis involves transforming the dihydroxypyrimidine into a dichloropyrimidine, which is then elaborated to form the final purine analogue.
Key Synthetic Transformation: Chlorination
The hydroxyl groups at positions 4 and 6 must be converted to chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Protocol: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine [8]
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to replace hydroxyl groups on heterocyclic rings. The reaction is often sluggish and requires high temperatures and a catalyst, such as a quaternary ammonium salt or a tertiary amine, to proceed effectively.
-
Procedure:
-
In a reaction vessel equipped for heating under reflux and protected from moisture, combine dry 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, a quaternary ammonium chloride (e.g., tetraethylammonium chloride, ~5 molar equivalents), and phosphorus oxychloride (~3-4 molar equivalents).
-
Heat the mixture with stirring to approximately 105°C. The reaction is typically run for 20-28 hours.
-
After cooling, the excess POCl₃ is carefully removed by vacuum distillation.
-
Work-up (Caution: Highly Exothermic): The reaction mixture is very carefully and slowly poured into a mixture of ice and water to quench the remaining POCl₃.
-
The pH of the aqueous slurry is adjusted to neutral (~pH 7) using a base (e.g., 40% NaOH solution), while maintaining a low temperature with ice.
-
The solid product is collected by filtration, washed thoroughly with water, and dried. Alternatively, it can be extracted with an organic solvent like ethyl acetate.
-
From Dichloropyrimidine to Abacavir
The resulting 2,5-diamino-4,6-dichloropyrimidine is a versatile intermediate. A simplified, conceptual pathway to Abacavir involves:
-
Protection/Formylation: The amino groups are often protected, for example, as formamides.
-
Coupling: The protected dichloropyrimidine is coupled with the chiral cyclopentene amino alcohol side chain.
-
Cyclization: The second ring of the purine system is formed.
-
Amination: The remaining chlorine atom is displaced with cyclopropylamine.
-
Deprotection: Removal of protecting groups to yield Abacavir.
Caption: Mechanism of action of Abacavir, from prodrug activation to HIV replication blockade.
Safety and Handling
As a laboratory chemical, 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles, and gloves. [3]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [3]* Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents. [3]* First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is more than a mere chemical intermediate; it is a critical starting point in the synthesis of pharmaceuticals that have a profound impact on global health. Its robust synthesis and versatile reactivity allow for the efficient construction of complex heterocyclic systems like the purine core of Abacavir. For researchers in antiviral drug discovery and process development, a deep, practical understanding of this compound's properties, synthesis, and downstream applications is indispensable. This guide has aimed to provide that understanding, bridging the gap between theoretical knowledge and practical, actionable science.
References
-
Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Google Patents.
-
Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Google Patents.
-
Abacavir and the HIV-1 Reverse Transcriptase: An In-depth Analysis of the Binding Site and Resistance Mechanisms. Benchchem.
-
Process for preparing 2,5-diamino-4,6-dichloropyrimidine. Google Patents.
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
-
2,4-diamino-6-hydroxypyrimidine synthesis. ChemicalBook.
-
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, 5G. Labscoop.
-
2,5-DIAMINO-4,6-DIHYDROXYPYRIMIDINE HYDROCHLORIDE. Gsrs.
-
2,4,5(5-15N)-triamino-6-hydroxypyrimidine dihydrochloride. Schircks.
-
2,5-DIAMINOPYRIMIDINE-4,6-DIOL HYDROCHLORIDE. ChemBK.
-
TCI AMERICA - Spectrum Chemical. Spectrum Chemical.
-
56830-58-1 | 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride. ChemScene.
-
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | 56830-58-1. TCI Chemicals.
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmacy and Biological Sciences.
-
HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
-
Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Jordan Journal of Pharmaceutical Sciences.
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Center for Biotechnology Information.
-
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride. Chem-Impex.
Sources
- 1. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, 5G | Labscoop [labscoop.com]
- 5. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CN104496911A - Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 7. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
